2-Methoxy-N,N-dimethylnaphthalen-1-amine
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Overview
Description
2-Methoxy-N,N-dimethylnaphthalen-1-amine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a dimethylamine group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-N,N-dimethylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the methylation of 2-methoxynaphthalene with dimethylamine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
2-Methoxy-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The methoxy and dimethylamine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnaphthalen-2-amine: Similar in structure but lacks the methoxy group.
2-Methoxynaphthalene: Lacks the dimethylamine group.
Naphthalene: The parent compound without any substituents.
Uniqueness
2-Methoxy-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both methoxy and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
183890-19-9 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-14(2)13-11-7-5-4-6-10(11)8-9-12(13)15-3/h4-9H,1-3H3 |
InChI Key |
QDNOXGNJZLYWPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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